(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride
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Overview
Description
(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . It is a sulfonyl chloride derivative, commonly used as an intermediate in organic synthesis . The compound is characterized by its liquid appearance and is typically stored at 4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethyloxan-2-yl)methanesulfonyl chloride generally involves the reaction of the corresponding alcohol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl) . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but with optimized conditions for higher yield and purity . The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group . It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate . Some of its applications include:
Mechanism of Action
The mechanism of action of (6,6-Dimethyloxan-2-yl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles . This results in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The molecular targets and pathways involved are primarily related to the reactivity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the oxane ring structure.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride commonly used in organic synthesis, with a toluene ring instead of an oxane ring.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity and use in trifluoromethylation reactions.
Uniqueness
(6,6-Dimethyloxan-2-yl)methanesulfonyl chloride is unique due to its oxane ring structure, which imparts specific steric and electronic properties . This makes it particularly useful in the synthesis of complex molecules where such properties are advantageous .
Properties
IUPAC Name |
(6,6-dimethyloxan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-8(2)5-3-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVQXXNDTJPXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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